molecular formula C19H19N5O4S B11091460 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B11091460
M. Wt: 413.5 g/mol
InChI Key: MTSSBRHBJNMJOW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with a unique structure. Let’s break down its name:

    N-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The “2,3-dihydro” prefix indicates that the benzodioxin ring is partially saturated.

    2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}: This segment includes a tetrazole ring (a five-membered ring containing four nitrogen atoms) connected to a phenyl group via a sulfur atom.

    acetamide: The compound terminates with an acetamide functional group.

Preparation Methods

The synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can vary, but here’s a general outline:

    Benzodioxin Formation: Start by synthesizing the benzodioxin ring. This can involve cyclization of suitable precursors under specific conditions.

    Tetrazole Synthesis: Introduce the tetrazole ring by reacting an appropriate precursor (such as an amine) with a tetrazole-forming reagent.

    Sulfanyl Group Addition: Attach the sulfanyl group to the tetrazole ring.

    Acetamide Formation: Finally, convert the terminal functional group to an acetamide.

Industrial production methods may involve optimization of these steps for efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: The benzodioxin moiety can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction of the tetrazole ring or other functional groups may occur.

    Substitution: The phenyl group can participate in substitution reactions, such as electrophilic aromatic substitution.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has diverse applications:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.

    Industry: It could find use in materials science or as a building block for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) and modulating cellular processes. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

: Example reference. : Another example reference.

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C19H19N5O4S/c1-2-26-15-6-4-14(5-7-15)24-19(21-22-23-24)29-12-18(25)20-13-3-8-16-17(11-13)28-10-9-27-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,25)

InChI Key

MTSSBRHBJNMJOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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